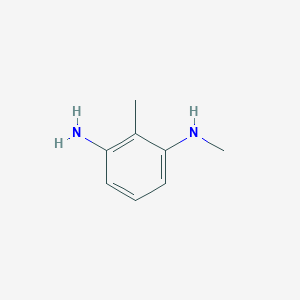

N1,2-dimethylbenzene-1,3-diamine

Description

Properties

IUPAC Name |

3-N,2-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCHQTPSKZPOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction-Methylation Approach

A classical route involves sequential nitration, reduction, and methylation. Starting with toluene or a derivative, nitration introduces nitro groups at positions 1 and 3. For example, nitration of 2-methyltoluene under mixed acid conditions (HNO₃/H₂SO₄) yields 1,3-dinitro-2-methylbenzene. Subsequent reduction using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like Sn/HCl converts nitro groups to amines, forming 1,3-diamino-2-methylbenzene.

Methylation is then achieved via nucleophilic substitution. Treating the diamine with methyl iodide (CH₃I) in the presence of a base (e.g., NaOH) selectively methylates the amino groups. However, achieving mono- or di-methylation requires careful stoichiometric control. Excess CH₃I and prolonged reaction times favor dimethylation, while limiting reagents can yield mixed products.

Key Conditions :

-

Nitration : 50–60°C, 4–6 hours, >70% yield.

-

Reduction : 80–100°C under H₂ (3–5 atm), 85–90% yield.

-

Methylation : Reflux in THF, 12–24 hours, 60–75% yield.

Direct Amination Techniques

Transition-metal-catalyzed amination offers a modern alternative. The Buchwald–Hartwig coupling, for instance, enables direct introduction of amino groups to halogenated arenes. Starting with 1,3-dibromo-2-methylbenzene, reaction with methylamine (CH₃NH₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) yields N1,2-dimethylbenzene-1,3-diamine.

Optimized Protocol :

-

Catalyst : Pd(OAc)₂ (5 mol%), XPhos (10 mol%).

-

Base : Cs₂CO₃, 100°C in toluene.

-

Yield : 65–80%.

This method bypasses nitration-reduction steps, enhancing atom economy. However, substrate availability (e.g., dibromo derivatives) may limit scalability.

Selective Methylation Strategies

Selective methylation of 1,3-diaminobenzene (m-phenylenediamine) presents challenges due to competing reactivity. Employing protecting groups, such as acetyl, temporarily shields one amino group while methylating the other. For example:

-

Acetylation of m-phenylenediamine with acetic anhydride yields N¹-acetyl-m-phenylenediamine.

-

Methylation of the free amino group with CH₃I/NaOH.

-

Deprotection via hydrolysis (HCl/H₂O) recovers the secondary amine.

Advantages :

-

Selectivity : >90% for mono-methylation.

-

Yield : 70–85% over three steps.

Industrial Production Processes

Catalytic Hydrogenation Methods

Industrial synthesis often employs catalytic hydrogenation of nitroarenes. For instance, 1,3-dinitro-2-methylbenzene is hydrogenated under high-pressure H₂ (10–15 atm) using Raney nickel or palladium-on-carbon. Subsequent methylation occurs in a continuous reactor with CH₃OH and H₂SO₄ as a catalyst, enabling large-scale production.

Table 1: Industrial Hydrogenation Parameters

| Parameter | Value Range |

|---|---|

| Temperature | 120–150°C |

| Pressure | 10–15 atm H₂ |

| Catalyst Loading | 5–10 wt% Pd/C |

| Throughput | 100–500 kg/day |

Continuous Flow Synthesis

Continuous flow systems enhance efficiency and safety. A representative setup involves:

-

Nitro Group Introduction : Toluene derivative + HNO₃ in a microreactor (residence time: 2 min).

-

Reduction : H₂ gas + Pd/C catalyst in a packed-bed reactor.

-

Methylation : CH₃I in a tubular reactor with NaOH solution.

Benefits :

-

Yield Improvement : 10–15% higher than batch processes.

-

Waste Reduction : 20–30% lower solvent usage.

Reaction Optimization and Condition Analysis

Influence of Temperature and Pressure

Elevated temperatures (80–100°C) accelerate methylation but risk over-alkylation. Pressure effects are critical in hydrogenation; higher H₂ pressures (≥10 atm) improve nitro group reduction rates but require specialized equipment.

Solvent and Catalyst Selection

-

Solvents : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in amination steps.

-

Catalysts : Palladium-based catalysts outperform nickel in hydrogenation, offering higher selectivity and lower deactivation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Nitration-Reduction | 60–75 | Moderate | High |

| Buchwald–Hartwig | 65–80 | Low | Moderate |

| Continuous Flow | 70–85 | High | High |

The nitration-reduction approach remains popular for laboratory synthesis due to reagent accessibility. In contrast, continuous flow methods dominate industrial settings for throughput and cost-effectiveness.

Scientific Research Applications

Organic Synthesis

N1,2-Dimethylbenzene-1,3-diamine is widely used as a building block in organic synthesis. It participates in various chemical reactions such as:

- Electrophilic Substitution : The amino groups can be replaced by other functional groups.

- Oxidation and Reduction Reactions : It can be oxidized to form nitroso or nitro compounds or reduced to yield different amines.

Biological Applications

This compound is employed in the synthesis of biologically active molecules. It serves as a probe in biochemical studies and has potential applications in drug development targeting specific enzymes or receptors. For instance:

- Pharmaceutical Development : Research indicates its utility in synthesizing drugs for treating various conditions by modifying its structure to enhance activity against specific biological targets .

Industrial Uses

In industrial settings, this compound is utilized for producing:

- Dyes : It acts as an intermediate in dye manufacturing processes.

- Polymers : The compound is involved in synthesizing polymer materials used across various industries.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound derivatives for developing inhibitors targeting CDC42 GTPases involved in tumor growth. The synthesized compounds showed promising activity in vitro and in vivo, indicating potential therapeutic applications .

Case Study 2: Dye Production

In an industrial setting, this compound was utilized as an intermediate for synthesizing azo dyes. The efficiency of the dyeing process improved significantly due to its unique reactivity profile compared to traditional intermediates .

Mechanism of Action

The mechanism of action of N1,2-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of these targets. The pathways involved often include the formation of covalent bonds with electrophilic centers on the target molecules.

Comparison with Similar Compounds

Structural Isomers: 1,2- and 1,4-Dimethylbenzene-diamines

The positional isomerism of dimethyl-substituted benzene-diamines significantly impacts their chemical and physical properties:

Key Differences :

- Steric Effects : The 1,3-isomer exhibits greater steric hindrance compared to the 1,2- and 1,4-isomers due to the meta arrangement, limiting its reactivity in certain coupling reactions.

- Electronic Effects : The para-isomer (1,4) allows for extended conjugation, enhancing its utility in photochemical applications.

- Stability: Dimethyl substitution improves stability over non-alkylated diamines (e.g., benzene-1,3-diamine), which are prone to oxidation .

Alkyl-Substituted Analogs: Diethyl vs. Dimethyl Derivatives

Replacing methyl groups with bulkier alkyl chains alters solubility and reactivity:

- N1,N1-Diethylbenzene-1,3-diamine : Larger ethyl groups increase lipophilicity but reduce solubility in polar solvents. This compound may exhibit stronger ligand-metal binding due to increased electron-donating capacity .

- N1,N1-Dimethylpropane-1,3-diamine (aliphatic analog): Demonstrates higher cytotoxicity and antimycobacterial activity compared to ethane-1,2-diamine derivatives, highlighting the importance of diamine spacing (1,3 vs. 1,2) in biological activity .

Comparison with Non-Aromatic Diamines

Aliphatic diamines, such as propane-1,3-diamine or ethane-1,2-diamine, differ in flexibility and electronic properties:

- Propane-1,3-diamine : The flexible backbone allows for chelation in multiple geometries, but it is associated with higher cytotoxicity in antimycobacterial compounds .

- Ethane-1,2-diamine : Rigid structure favors stable coordination complexes; used in Schiff base ligands (e.g., N'-(3,4-dimethoxybenzylidene)ethane-1,2-diamine) .

Aromatic vs. Aliphatic :

- Aromatic diamines (e.g., benzene-1,3-diamines) exhibit π-conjugation, enabling applications in conductive polymers.

- Aliphatic diamines are more flexible but lack aromatic stability.

Research Findings and Mechanistic Insights

- Biological Activity : Compounds with 1,3-diamine linkers (aliphatic or aromatic) often show enhanced antimycobacterial activity but higher cytotoxicity, suggesting a trade-off between efficacy and safety .

- Coordination Chemistry : N1,N1-Dimethylbenzene-1,3-diamine’s tertiary amines act as weak field ligands, favoring interactions with soft metal centers (e.g., Cu²⁺, Pd²⁺) in catalytic systems .

- Stability : Methyl groups protect the amine from oxidation, making the compound more stable than primary diamines during storage and reactions .

Biological Activity

N1,2-Dimethylbenzene-1,3-diamine, also known as N1,N1-dimethylbenzene-1,3-diamine hydrochloride, is an organic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2. Its structure features two methyl groups attached to the nitrogen atoms of the amine functional groups, influencing its reactivity and properties. The compound is soluble in various organic solvents and exhibits basic properties, making it a versatile reagent in synthetic organic chemistry.

Enzyme Interactions

This compound is known to interact with various enzymes, particularly monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions often lead to the oxidation of the amino groups, forming reactive intermediates that can influence redox reactions within cells.

Table 1: Enzyme Interaction Summary

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Monoamine Oxidase (MAO) | Oxidation of amino groups | Alters neurotransmitter metabolism |

| Cytochrome P450 | Substrate activity | Modulates drug metabolism |

Cellular Effects

Research indicates that this compound can influence cell signaling pathways by modulating kinase and phosphatase activities. It has been shown to impact gene expression by interacting with transcription factors and altering transcriptional activity. Additionally, the compound affects cellular metabolism by influencing metabolic enzyme activity.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties. Although specific data on the compound itself is limited, its structural similarity to other biologically active compounds warrants further investigation into its potential therapeutic roles.

Case Study: Anticancer Activity

In a study examining compounds similar to this compound, researchers found that certain derivatives showed significant cytotoxic effects against various cancer cell lines. The compounds were evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Applications

The synthesis of N1,N1-dimethylbenzene-1,3-diamine hydrochloride involves several key steps aimed at achieving high purity levels. This compound serves as a functional reagent in organic synthesis and has applications in the production of pharmaceuticals and other chemical entities.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Preparation of starting materials |

| Step 2 | Reaction under controlled conditions |

| Step 3 | Purification to achieve high purity |

Q & A

Q. What solvent-free or catalyst-free synthesis methods are effective for producing N1,2-dimethylbenzene-1,3-diamine, and how can reaction efficiency be optimized?

Methodological Answer: Mechanochemical synthesis under solvent-free conditions is a robust method. For example, quinoxaline derivatives can be synthesized via ball-milling, avoiding solvents and reducing reaction time. Key parameters include milling frequency (e.g., 30 Hz) and stoichiometric ratios (1:1 amine to carbonyl precursor). Optimization involves adjusting milling duration (typically 60–90 minutes) and precursor purity to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques reliably characterize this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD): Resolves bond lengths (e.g., C-N: 1.35–1.40 Å) and dihedral angles, confirming stereochemistry .

- NMR spectroscopy: H NMR (δ 6.7–7.2 ppm for aromatic protons; δ 2.2–2.5 ppm for methyl groups) and C NMR (δ 115–150 ppm for aromatic carbons) validate purity.

- FTIR: Peaks at 3350–3450 cm (N-H stretch) and 1600–1650 cm (C=C aromatic) ensure structural integrity .

Q. How do solute-solvent interactions affect the solubility and stability of this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility via hydrogen bonding with amine groups, while non-polar solvents (toluene, hexane) reduce stability. Binary solvent mixtures (e.g., water-ethanol) can optimize solubility for specific reactions. Zhu et al. (2014) demonstrated that solvent polarity indices correlate with solubility trends in methyl-substituted diamines .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid ignition sources (flash point >100°C) and store in airtight containers under inert gas.

- Emergency protocols: Neutralize spills with dilute acetic acid and dispose via hazardous waste channels .

Advanced Research Questions

Q. What mechanistic pathways govern this compound’s role in synthesizing benzimidazoles?

Methodological Answer: The tert-butyl nitrite-mediated pathway involves in situ diazotization, forming a nitroso intermediate that undergoes cyclization with carbonyl compounds. Key steps:

Diazotization at 0–5°C (pH 3–4).

Cyclocondensation at 60–80°C in acetonitrile.

Reaction monitoring via TLC or in situ IR confirms intermediate formation .

Q. How can discrepancies between crystallographic and spectroscopic data for diamine derivatives be resolved?

Methodological Answer: Cross-validation using:

Q. What catalytic applications does this compound have in organometallic reactions?

Methodological Answer: As a bidentate ligand, it coordinates transition metals (e.g., Pd, Ni) in cross-coupling reactions. Example: Suzuki-Miyaura coupling using [Pd(diamine)Cl] complexes. Optimization involves ligand-to-metal ratios (1:1–2:1) and solvent selection (DMF or THF) to stabilize the active catalyst .

Q. How can multi-step syntheses of this compound derivatives be optimized for yield?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.